DETQ is a dopamine D1 receptor potentiator which induces a 21-fold leftward shift in the cAMP response to dopamine, with a Kb of 26 nM.
Related Compounds
Compound B
Compound Description: Compound B is a positive allosteric modulator (PAM) of the dopamine D1 receptor. While its specific chemical structure isn't detailed in the provided abstracts, research indicates it interacts with the intracellular loop-2 (ICL2) of the D1 receptor, similar to DETQ. []
Relevance: Compound B's relevance to DETQ stems from their shared binding site on the D1 receptor and their similar function as PAMs. Both compounds enhance the receptor's response to dopamine without eliciting a response in its absence. [] Studies utilizing chimeric D1/D2 receptors revealed that, like DETQ, Compound B's activity is lost when the ICL2 region of D1 is replaced with the corresponding D2 sequence. This finding further strengthens their shared mechanism of action. []
CID 2886111
Compound Description: CID 2886111 (N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide) acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. []
Relevance: Although CID 2886111 and DETQ both function as D1 receptor PAMs, they bind to distinct allosteric sites. [] Mutations that significantly reduced DETQ's potency had no effect on CID 2886111's activity. Interestingly, when administered together, DETQ and CID 2886111 produce a supra-additive response in the absence of dopamine. [] This synergistic effect suggests that both PAMs can simultaneously bind to the D1 receptor, further highlighting their distinct binding sites.
MLS1082
Compound Description: MLS1082 is a positive allosteric modulator (PAM) of the dopamine D1 receptor, discovered through high-throughput screening. [, ] It potentiates agonist-stimulated G protein and β-arrestin-mediated signaling and enhances dopamine's affinity for the D1R. [] MLS1082 exhibits no intrinsic agonist activity in the absence of dopamine. []
Relevance: MLS1082 and DETQ are both D1R PAMs, but they interact with distinct binding sites. [] Research using analog sets of MLS1082 suggests its binding site is similar to that of Compound B and DETQ, involving the R130 amino acid in the second intracellular loop of the D1R. [] While MLS1082 displays additive activity with another PAM, MLS6585, its activity is diminished by a R130Q point mutation, indicating its reliance on the ICL2 site for binding. [] Conversely, DETQ's activity is predominantly influenced by the Ala139 residue within this region. []
MLS6585
Compound Description: MLS6585 is a positive allosteric modulator (PAM) of the D1 receptor, identified via high-throughput screening. [, ] It shares a functional similarity with DETQ and MLS1082, potentiating agonist-stimulated G protein and β-arrestin-mediated signaling while increasing dopamine's affinity for the D1 receptor. [] Like the other identified PAMs, MLS6585 does not exhibit inherent agonist activity in the absence of dopamine. []
Relevance: MLS6585 is structurally distinct from DETQ and binds to a different allosteric site on the D1 receptor. [, ] This difference is evident in its additive activity when combined with MLS1082, Compound B, and DETQ. [] Furthermore, MLS6585 remains unaffected by the R130Q point mutation, which significantly impacts the activities of the other D1 PAMs. [] Studies using D1R and D2R chimeras have identified the transmembrane region 7 (TM7) of D1R, specifically residues near the extracellular portion, as crucial for MLS6585's PAM activity. []
SKF 82958
Relevance: SKF 82958's relevance to DETQ lies in contrasting their pharmacological profiles. While both compounds can increase LMA, DETQ's action depends on the presence of endogenous dopamine, making its effects self-limiting. [] In contrast, SKF 82958 directly activates the D1 receptor, leading to a bell-shaped dose-response curve and the development of stereotypy at higher doses. [] This difference highlights a potential advantage of DETQ, suggesting a reduced risk of side effects associated with excessive D1 receptor stimulation.
A-77636
Compound Description: A-77636 is a D1 receptor agonist, similar in action to SKF 82958. It directly stimulates the D1 receptor, leading to increased locomotor activity, but shows tachyphylaxis upon repeated administration. []
Dihydrexidine
Compound Description: Dihydrexidine is a dopamine receptor agonist, showing activity at both D1 and D2 receptors. Like other direct-acting agonists, it can increase locomotor activity but also induce stereotyped behaviors at higher doses. []
Relevance: Dihydrexidine helps illustrate the potential benefits of DETQ's selective D1 receptor potentiation. While both compounds can enhance LMA, dihydrexidine's lack of D1 receptor selectivity might contribute to the development of stereotypy at higher doses. [] DETQ, by selectively potentiating D1 receptors, might offer a more refined modulation of dopaminergic signaling with a potentially lower risk of inducing these undesirable effects.
Compound A/ BMS-A1
Compound Description: Compound A and its more active enantiomer, BMS-A1, are positive allosteric modulators (PAMs) at the dopamine D1 receptor. [] These compounds demonstrate a unique binding site compared to DETQ and MLS6585, interacting with the N-terminal/extracellular region of the D1 receptor. []
Relevance: BMS-A1 exhibits mutual cooperativity with DETQ and MLS6585, highlighting the existence of three distinct allosteric binding sites on the D1 receptor. [] Despite binding to different sites, all three PAMs stabilize the same activated state of the receptor. When used in combination, they demonstrate synergistic effects on dopamine potency and efficacy, surpassing the individual contributions of each PAM. []
2
Compound Description:2 is a six-coordinated copper complex containing DETQ as a ligand. []
Relevance:2 provides insights into the potential for chemical modification of DETQ. The research indicates that, unlike a structurally similar five-coordinated copper complex (2), this complex does not affect the magnetic-field-induced reorientation of the liquid crystal 5CB. [] This difference highlights how subtle changes in DETQ's coordination environment can impact its interactions with other molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Elastatinal is a potent inhibitor of pancreatic elastase (Ki = 240 nM) that is produced by various species of Actinomycetes. It more strongly inhibits pancreatic elastase versus the leukocyte-derived enzyme. Elastatinal reduces electrophoretic mobilities of 2A proteinases from poliovirus and human rhinovirus 14 in a dose-dependent manner, indicating substrate recognition by 2A proteinases is similar to that of pancreatic elastases. It can also inhibit elastase-like protease collagenolytic protease from C. maenas digestive glands. Elastatinal is an elastase inhibitor found in culture filtrates of various species of actinomyces.
Dalvastatin is a prodrug inhibitor of hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. In the body dalvastatin is hydrolyzed to its active beta-hydroxy acid form.
ELB-139 is a GABA A receptor agonist potentially for the treatment of anxiety and panic disorder. ELB139 increases 5-HT in the striatum and prefrontal cortex of rats: a microdialysis study.
Eldecalcitol (ED-71), a vitamin D analog, is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis. Eldecalcitol, effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation.